

# Structural analysis of 4-(2-Aminoethyl)morpholine complexes using X-ray crystallography

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## Compound of Interest

Compound Name: **4-(2-Aminoethyl)morpholine**

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## A Comparative Crystallographic Analysis of 4-(2-Aminoethyl)morpholine Metal Complexes

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of metal complexes containing the versatile ligand **4-(2-Aminoethyl)morpholine**. This guide provides a comparative analysis of their crystal structures determined by X-ray crystallography, alongside detailed experimental protocols and a visual representation of the analytical workflow.

The coordination chemistry of **4-(2-Aminoethyl)morpholine** has garnered significant interest due to the ligand's flexible bidentate N,N'-donor capabilities, which allows for the formation of stable chelate rings with various metal centers. Understanding the precise three-dimensional arrangement of these complexes is paramount for applications in catalysis, materials science, and medicinal chemistry. This guide presents a comparative structural analysis of three such complexes: a nickel(II) complex and two distinct cadmium(II) complexes, offering insights into the influence of the metal ion and co-ligands on the resulting molecular geometry and crystal packing.

## Comparative Crystallographic Data

The structural parameters of the selected **4-(2-Aminoethyl)morpholine** complexes, as determined by single-crystal X-ray diffraction, are summarized below. These tables highlight the key differences in their coordination environments.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	bis[4-(2-aminoethyl)morpholine- $\kappa^2$ N,N']diaquanickel(II) dichloride	[4-(2-Aminoethyl)morpholine- $\kappa^2$ N,N']dibromidocadmium(II)	Dichloridobis[2-(morpholin-4-yl)ethanamine- $\kappa^2$ N,N']cadmium
Formula	$[\text{Ni}(\text{C}_6\text{H}_{14}\text{N}_2\text{O})_2(\text{H}_2\text{O})_2\text{Cl}_2]$	$[\text{CdBr}_2(\text{C}_6\text{H}_{14}\text{N}_2\text{O})]$	$[\text{CdCl}_2(\text{C}_6\text{H}_{14}\text{N}_2\text{O})_2]$
Crystal System	Monoclinic	Triclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /n	P-1	C222 <sub>1</sub>
a (Å)	-	-	19.6443 (2)
b (Å)	-	-	10.6159 (1)
c (Å)	-	-	8.3553 (1)
$\alpha$ (°)	90	-	90
$\beta$ (°)	-	-	90
$\gamma$ (°)	90	-	90
V (Å <sup>3</sup> )	-	-	1742.43 (3)
Z	2	-	4

Table 2: Selected Bond Lengths (Å) and Angles (°)

Complex	Metal	Ligand Donor Atoms	M-N (Å)	M-X/O (Å)	N-M-N Angle (°)
bis[4-(2-aminoethyl)morpholine- $\kappa^2$ N,N']diaqua nickel(II) dichloride	Ni(II)	N (aminoethyl), N (morpholine)	-	-	-
[4-(2-Aminoethyl)morpholine- $\kappa^2$ N,N']dibrom idocadmium(I)	Cd(II)	N1 (morpholine), N2 (aminoethyl)	2.504 (2) 2.306 (3)	(Cd-N1), (Cd-N2)	76.06 (8)
Dichloridobis[2-(morpholin-4-yl)ethanaminum] $\kappa^2$ N,N']cadmium(II)	Cd(II)	N,N'	-	-	-

Data for the Nickel complex and complete data for the second Cadmium complex were not fully available in the public domain abstracts.

## Structural Insights and Comparison

The crystal structure of **bis[4-(2-aminoethyl)morpholine- $\kappa^2$ N,N']diaquanickel(II) dichloride** reveals a distorted octahedral coordination geometry around the Nickel(II) ion.<sup>[1]</sup> The central nickel atom is coordinated to two bidentate **4-(2-aminoethyl)morpholine** ligands and two water molecules. The morpholine ligands chelate to the metal center, forming stable five-membered rings.

In contrast, the **[4-(2-Aminoethyl)morpholine- $\kappa^2N,N'$ ]dibromidocadmium(II)** complex exists as a centrosymmetric dimer.[2][3] Each cadmium atom is six-coordinated, displaying a distorted octahedral geometry. The coordination sphere is composed of one bidentate **4-(2-aminoethyl)morpholine** ligand, two bridging bromide ions, and two terminal bromide ions. The differing Cd-N bond lengths suggest an asymmetric coordination of the morpholine and aminoethyl nitrogens.[2]

The third complex, Dichloridobis[2-(morpholin-4-yl)ethanamine- $\kappa^2N,N'$ ]cadmium, also features a six-coordinate cadmium center with an octahedral geometry.[4] In this structure, the cadmium atom is coordinated to two bidentate **4-(2-aminoethyl)morpholine** ligands and two chloride ions.

A common feature across these complexes is the chelating nature of the **4-(2-aminoethyl)morpholine** ligand, which consistently forms a five-membered ring with the metal ion. The conformation of the morpholine ring is typically found in a stable chair form. The overall structure and dimensionality of the complexes are significantly influenced by the choice of the metal center and the co-ligands (e.g., water, bromide, chloride), leading to monomeric, dimeric, or polymeric arrangements in the solid state.

## Experimental Protocols

The synthesis and crystallographic analysis of these complexes follow a general procedure, with specific variations for each compound.

## Synthesis of **4-(2-Aminoethyl)morpholine** Complexes

**General Synthesis:** The synthesis of these complexes typically involves the reaction of a metal salt with **4-(2-aminoethyl)morpholine** in a suitable solvent, often water or ethanol. The stoichiometry of the reactants is a critical factor in determining the final product.

- **bis[4-(2-aminoethyl)morpholine- $\kappa^2N,N'$ ]diaquanickel(II) dichloride:** This complex was synthesized by reacting nickel(II) chloride with **4-(2-aminoethyl)morpholine** in a 1:2 molar ratio in an aqueous solution.[1]
- **[4-(2-Aminoethyl)morpholine- $\kappa^2N,N'$ ]dibromidocadmium(II):** This compound was prepared by the reaction of cadmium(II) bromide with **4-(2-aminoethyl)morpholine** in a 1:1 molar ratio in water.[2]

- Dichloridobis[2-(morpholin-4-yl)ethanamine- $\kappa^2$ N,N']cadmium: This complex was synthesized by reacting cadmium(II) chloride with **4-(2-aminoethyl)morpholine** in a 1:2 molar ratio in an ethanol-water mixture.<sup>[4]</sup>

Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from the reaction mixture at room temperature over several days.

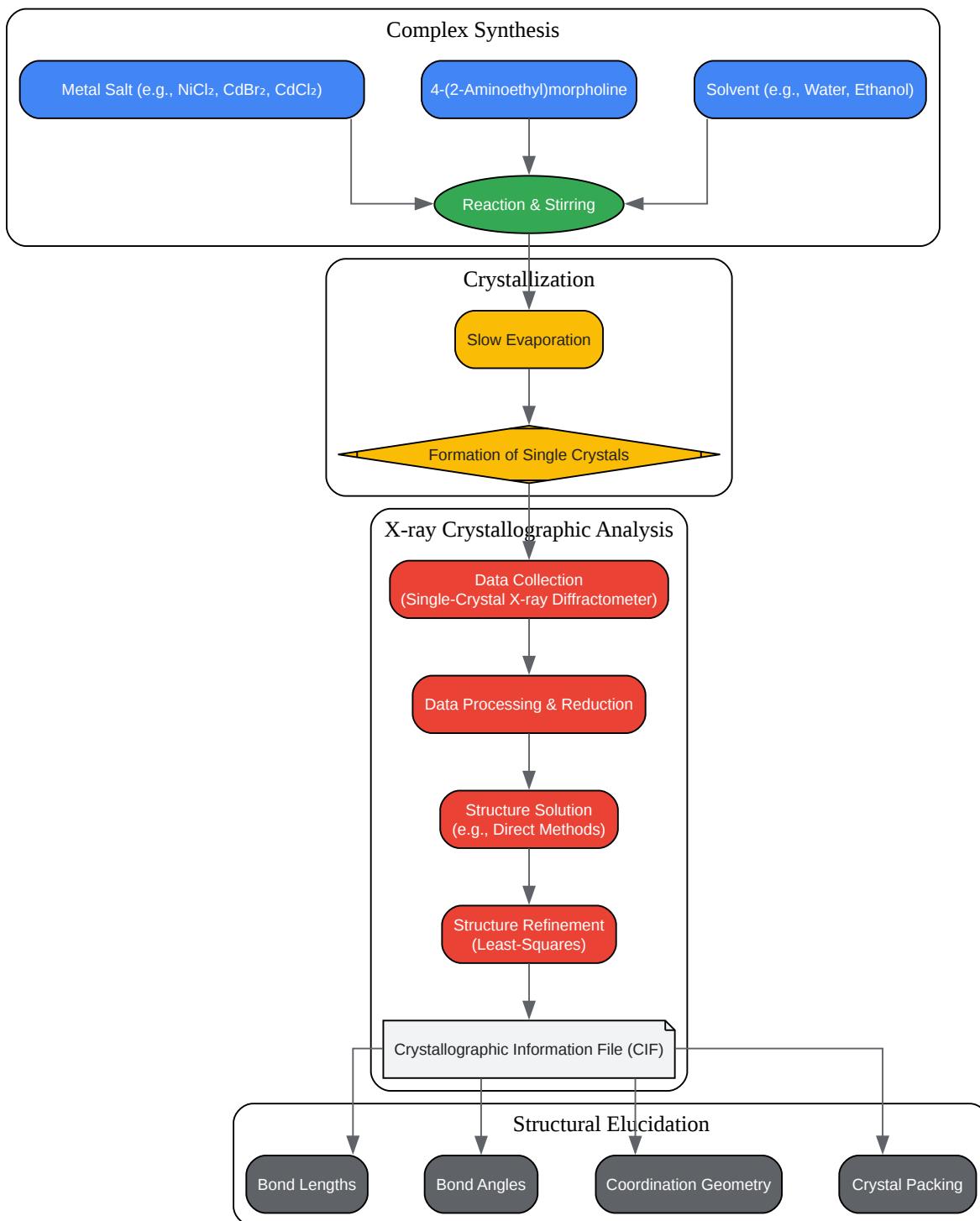
## Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structures involves the following key steps:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature (often low temperature to minimize thermal vibrations) using a specific X-ray source (e.g., Mo K $\alpha$  radiation).
- Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflections with their intensities.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F<sup>2</sup>. This process involves locating the positions of all atoms in the unit cell and refining their positional and thermal parameters to achieve the best fit with the experimental data.

## Visualizing the Workflow

The general workflow for the structural analysis of **4-(2-Aminoethyl)morpholine** complexes is illustrated in the following diagram.

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Caption: Experimental workflow for the synthesis and structural analysis of **4-(2-Aminoethyl)morpholine** complexes.

This guide provides a foundational comparison of the structural features of **4-(2-Aminoethyl)morpholine** complexes with nickel(II) and cadmium(II). Further research involving a wider range of transition metals will undoubtedly reveal more intricate structural diversity and provide a deeper understanding of the coordination behavior of this versatile ligand, paving the way for the rational design of novel functional materials and therapeutic agents.

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